molecular formula C10H9BrN2O2 B11822357 Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Cat. No.: B11822357
M. Wt: 269.09 g/mol
InChI Key: MVSLWJXWXSPYKC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate typically involves the bromination of 6-methyl-1H-indazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or mild heating to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-azido-6-methyl-1H-indazole-3-carboxylate or 5-thio-6-methyl-1H-indazole-3-carboxylate can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the indazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indazole-3-carboxylate
  • Methyl 6-bromo-1H-indazole-5-carboxylate
  • Methyl 1H-indazole-3-carboxylate

Comparison: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-8-6(4-7(5)11)9(13-12-8)10(14)15-2/h3-4H,1-2H3,(H,12,13)

InChI Key

MVSLWJXWXSPYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=NN2)C(=O)OC

Origin of Product

United States

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